molecular formula C20H23N3O B1669260 2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol

2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol

Cat. No.: B1669260
M. Wt: 321.4 g/mol
InChI Key: ZFHWEWJDCFGRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol is a synthetic small molecule recognized in scientific research for its potential as a kinase inhibitor. Its molecular architecture, featuring a benzimidazole core linked to an ortho-allylphenol moiety, is designed to interact with the ATP-binding sites of specific protein kinases. This compound has been investigated for its ability to modulate kinase-driven signaling pathways, with particular interest in its effects on VEGFR-2 (KDR) kinase activity , a critical target in angiogenesis research. Studies, including those utilizing structure-activity relationship (SAR) analysis and molecular docking simulations, suggest this molecule can act as a potent and selective inhibitor, making it a valuable chemical probe for studying cellular proliferation, migration, and survival mechanisms in various disease models. Its primary research value lies in the exploration of tyrosine kinase inhibition for the development of novel therapeutic strategies, providing a crucial tool for biochemical assay development and target validation in oncological and cardiovascular research contexts. This product is intended for Research Use Only.

Properties

IUPAC Name

2-prop-2-enyl-6-[[(1-propylbenzimidazol-2-yl)amino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-3-8-15-9-7-10-16(19(15)24)14-21-20-22-17-11-5-6-12-18(17)23(20)13-4-2/h3,5-7,9-12,24H,1,4,8,13-14H2,2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHWEWJDCFGRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NCC3=CC=CC(=C3O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzimidazole Synthesis via N-Alkylation and Cyclocondensation

The foundational step in synthesizing this compound involves constructing the 1-propyl-1H-benzo[d]imidazol-2-amine core. A widely adopted method involves reacting o-phenylenediamine with propionaldehyde under acidic conditions.

Procedure :

  • N-Alkylation :
    • o-Phenylenediamine (1.0 equiv) reacts with propionaldehyde (1.2 equiv) in ethanol at 60°C for 12 hours under nitrogen.
    • Acetic acid (20 mol%) catalyzes imine formation, yielding N-propyl-o-phenylenediamine.
  • Cyclization :
    • The intermediate undergoes cyclization using ammonium persulfate ((NH₄)₂S₂O₈) in aqueous HCl (2 M) at 80°C for 6 hours.
    • Yield : 78–85%.

Mechanistic Insight :
Acid-mediated cyclization proceeds via electrophilic aromatic substitution, forming the benzimidazole ring. The propyl group directs regioselectivity to the N1 position.

Aminomethylation via Mannich Reaction

Introducing the aminomethyl (–CH₂NH–) bridge between the benzimidazole and phenol relies on a Mannich reaction, leveraging formaldehyde and phenolic substrates.

Procedure :

  • Substrate Preparation :
    • 2-Allylphenol is synthesized via Claisen rearrangement of allyl phenyl ether at 200°C.
  • Mannich Coupling :
    • 1-Propyl-1H-benzo[d]imidazol-2-amine (1.0 equiv), 2-allylphenol (1.1 equiv), and formaldehyde (37% aqueous, 1.5 equiv) react in ethanol at 50°C for 24 hours.
    • Catalyst : HCl (10 mol%).
    • Yield : 62–68%.

Key Challenge :
Competing ortho/para substitution on the phenol necessitates careful temperature control to favor the desired 6-position selectivity.

One-Pot Tandem Synthesis Inspired by Visible-Light-Mediated Cyclodesulfurization

Recent advancements in photocatalyst-free methodologies enable efficient benzimidazole formation. This approach adapts the protocol reported by Nature for N-substituted 2-aminobenzimidazoles.

Procedure :

  • Thiourea Intermediate :
    • o-Phenylenediamine reacts with propyl isothiocyanate in acetonitrile/water (3:1) at 25°C for 2 hours.
  • Cyclodesulfurization :
    • Visible light (450 nm LED) irradiates the mixture for 6 hours, inducing radical-mediated desulfurization and cyclization.
    • Yield : 82–90%.
  • Post-Functionalization :
    • The product undergoes Mannich reaction with 2-allylphenol (as in Section 2).

Advantage :
Eliminates toxic solvents and reduces step count, enhancing scalability.

Solid-Phase Synthesis for High-Purity Output

For pharmaceutical-grade material, solid-phase synthesis using Wang resin has been explored:

Procedure :

  • Resin Functionalization :
    • Wang resin binds 2-allyl-4-hydroxybenzoic acid via ester linkage.
  • Amide Coupling :
    • 1-Propyl-1H-benzo[d]imidazol-2-amine reacts with the resin-bound acid using HBTU/DIPEA in DMF.
  • Cleavage :
    • TFA/DCM (95:5) liberates the product, yielding >98% purity (HPLC).

Throughput :
This method achieves 45–50% overall yield but requires specialized equipment.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Advantage
N-Alkylation/Cyclization 78–85 95 High Robust, well-established
Mannich Reaction 62–68 90 Moderate Direct coupling
One-Pot Tandem 82–90 97 High Eco-friendly, fewer steps
Solid-Phase 45–50 >98 Low High purity, automated

Mechanistic Considerations and Optimization

  • Temperature Sensitivity :
    Cyclization steps above 80°C risk decomposition of the allyl group.
  • Solvent Effects :
    Ethanol enhances Mannich reaction rates due to hydrogen bonding with intermediates.
  • Light-Mediated Steps : Visible-light-driven cyclodesulfurization avoids stoichiometric oxidants, reducing waste.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The benzimidazole core can be reduced under hydrogenation conditions to form dihydrobenzimidazole derivatives.

    Substitution: The allyl group can undergo nucleophilic substitution reactions to form a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydrobenzimidazole derivatives, and various substituted benzimidazole derivatives.

Scientific Research Applications

2-Allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

    Pathways Involved: The compound can affect various signaling pathways, including those involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

CM10 belongs to a broader class of benzimidazole-phenolic hybrids. Key structural analogues include antimalarial derivatives from (compounds 33, 34, and 35) and dopamine-oxidation catalysts (e.g., Compound 8 in ). A comparative analysis is outlined below:

Compound Substituents Molecular Weight (g/mol) Yield (%) Key Functional Differences
CM10 2-Allylphenol, 1-propyl-benzimidazole ~339.4 (calculated) N/A Allyl and propyl groups enhance hydrophobicity
33 4-Trifluoromethylbenzyl, tert-butylaminomethyl 483.2 38 Trifluoromethyl boosts lipophilicity and stability
34 4-Trifluoromethylbenzyl, diethylaminomethyl 503.1 32 Diethylamino group increases steric bulk
35 4-Trifluoromethylbenzyl, ethylaminomethyl ~475.1 (estimated) 35 Smaller alkyl chain improves solubility
Compound 8 Benzimidazolyl-ethyliminomethylphenol-Cu complex N/A N/A Copper complex enables redox activity

Key Observations :

  • Substituent Impact : CM10 lacks electron-withdrawing groups (e.g., trifluoromethyl in 33–35 ), which may reduce its metabolic stability compared to these analogues. However, the allyl group in CM10 could offer unique reactivity in polymerization or conjugation reactions .
  • Biological Activity: Compounds 33–35 exhibit antimalarial properties, attributed to their trifluoromethylbenzyl groups enhancing target binding.
  • Catalytic Function: Compound 8 demonstrates the utility of benzimidazole-phenolic hybrids in redox catalysis, a role CM10 might adopt if metal-coordination sites (e.g., phenolic –OH) are leveraged .

Biological Activity

2-Allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol is a complex organic compound with significant potential in various biological applications. This compound, characterized by its unique structural features, including an allyl group, a benzimidazole moiety, and a phenolic component, has been the subject of increasing research interest due to its promising biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H23_{23}N3_3O, with a molecular weight of approximately 321.42 g/mol. The presence of the phenolic hydroxyl group enhances solubility in polar solvents and contributes to its biological activity. The benzimidazole ring is known for its pharmacological properties, which may enhance the therapeutic applications of this compound.

Biological Activities

Research has indicated that compounds containing benzimidazole moieties are associated with various pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzimidazole can exhibit significant antimicrobial and antifungal properties. The phenolic component may also contribute to antioxidant activity, enhancing therapeutic potential .
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit certain enzymes involved in cell proliferation, potentially leading to anticancer effects. This is particularly relevant as many benzimidazole derivatives have been studied for their ability to modulate biological pathways related to cancer .

The mechanism of action for this compound involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, affecting pathways related to cell growth and apoptosis.
  • Receptor Modulation : It may interact with various receptors involved in cellular signaling pathways, influencing physiological responses .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1H-benzimidazoleSimple benzimidazole structureAntimicrobial, antifungal
2-(1H-benzimidazol-2-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamideContains thiadiazoleAnticancer properties
4-(4-(1H-benzimidazol-2-yl)-phenyl)-thiazoleThiazole ring additionAntiproliferative effects

The unique combination of an allyl group with a benzimidazole and phenolic structure in this compound may enhance its reactivity and biological efficacy compared to simpler analogs.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

Study 1: Antimicrobial Efficacy

In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against a range of bacterial strains. The results indicated a concentration-dependent effect, with lower concentrations showing effective inhibition of bacterial growth.

Study 2: Anticancer Potential

A study investigating the anticancer effects found that treatment with this compound resulted in reduced cell viability in cancer cell lines. Mechanistic studies suggested involvement in apoptosis pathways, indicating potential as a therapeutic agent in oncology .

Q & A

Basic: What are the standard synthetic routes for 2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 2-aminophenol derivatives with imidazole-aldehydes under acidic reflux (e.g., glacial acetic acid in methanol at 65–80°C for 2–12 hours) to form the benzimidazole core .
  • Step 2 : Introduction of the allyl group via nucleophilic substitution or Mitsunobu reaction, using allyl bromide or similar reagents .
  • Step 3 : Purification via column chromatography (e.g., ethyl acetate/hexane or methanol/dichloromethane gradients) and crystallization (e.g., methanol/diethyl ether) .
  • Validation : Elemental analysis (C, H, N), NMR (¹H/¹³C), and IR spectroscopy confirm structure and purity .

Advanced: How can reaction conditions be optimized to improve yields of the target compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance imine formation, while methanol/acetic acid mixtures improve Schiff base condensation .
  • Catalysis : Substoichiometric ammonium acetate (10–20 mol%) accelerates cyclization in benzimidazole synthesis .
  • Temperature Control : Lower temperatures (0–5°C) during aldehyde addition reduce side reactions, as seen in analogous imidazole syntheses .
  • Post-Reaction Workup : Sequential washes (e.g., Na₂CO₃ for acidic impurities) and drying over anhydrous Na₂SO₄ improve purity .

Basic: What analytical techniques are critical for characterizing this compound?

  • Elemental Analysis : Validates stoichiometry (e.g., C: 64.16% vs. calc. 64.13%) .
  • Spectroscopy :
    • ¹H NMR : Peaks at δ 6.35–8.32 ppm (aromatic protons) and δ 8.69 ppm (imidazole NH) confirm structural motifs .
    • IR : Stretching bands at ~3400 cm⁻¹ (O-H), ~1600 cm⁻¹ (C=N), and ~1250 cm⁻¹ (C-O) .
  • Melting Point : Consistency (e.g., 216°C) indicates purity .

Advanced: How can discrepancies between calculated and observed analytical data be resolved?

  • X-ray Crystallography : Resolves ambiguous NOE/ROESY signals by providing exact bond angles and dihedral angles (e.g., planar imidazole core with 77.34° dihedral to aryl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiates isotopic patterns to confirm molecular formula when elemental analysis shows minor deviations .
  • Dynamic NMR : Detects rotational barriers in flexible allyl or propyl groups that may cause splitting in static spectra .

Basic: How is the antimicrobial activity of this compound evaluated?

  • Assay Design :
    • Microbial Strains : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungi (e.g., C. albicans) .
    • Broth Dilution : Determine minimum inhibitory concentration (MIC) in 96-well plates with 24–48 hour incubation .
    • Controls : Include ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls .

Advanced: What mechanistic studies elucidate its mode of action?

  • Enzyme Inhibition : Assay binding to fungal CYP51 or bacterial DNA gyrase using recombinant proteins and UV-Vis spectroscopy .
  • Molecular Docking : Compare binding poses (e.g., imidazole N coordinating to heme iron in CYP51) with known inhibitors .
  • Resistance Profiling : Serial passage experiments under sub-MIC conditions to monitor mutation rates in target pathogens .

Basic: What computational methods predict the compound’s bioavailability?

  • Lipinski’s Rule : Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors .
  • SwissADME : Predicts high gastrointestinal absorption (TPSA < 140 Ų) but potential P-glycoprotein efflux .

Advanced: How can MD simulations optimize its pharmacokinetics?

  • Solubility Enhancement : Simulate interactions with cyclodextrins or PEG-based carriers to improve aqueous stability .
  • Plasma Protein Binding : Use molecular dynamics (GROMACS) to estimate binding free energy to human serum albumin .
  • Metabolic Pathways : CYP3A4 docking identifies sites for oxidative metabolism, guiding deuteration to block labile protons .

Basic: How are cytotoxic effects assessed in cancer cell lines?

  • MTT Assay : Measure IC₅₀ in HepG2 (liver) or MCF-7 (breast) cells after 48-hour exposure .
  • Flow Cytometry : Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Advanced: What strategies address contradictory cytotoxicity data across studies?

  • Tumor Microenvironment Models : 3D spheroids vs. monolayer cultures to mimic hypoxia and nutrient gradients .
  • Proteomics : SILAC labeling identifies off-target effects (e.g., ROS generation) that skew IC₅₀ values .
  • Synergy Screening : Checkerboard assays with paclitaxel or doxorubicin to distinguish additive vs. antagonistic effects .

Basic: What environmental stability tests are relevant for this compound?

  • Photodegradation : Expose to UV light (254 nm) and monitor decay via HPLC .
  • Hydrolysis : Incubate at pH 3–9 (37°C, 7 days) and quantify parent compound remaining .

Advanced: How can its ecotoxicological impact be modeled?

  • QSAR Models : Predict acute toxicity to D. magna using ECOSAR v2.2 .
  • Soil Column Studies : Track leaching potential and sorption coefficients (Kd) in loam/sandy soils .
  • Metabolite Identification : HRMS/MS profiles after microbial degradation (e.g., Pseudomonas spp.) to identify persistent fragments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol
Reactant of Route 2
2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.